(2S)-2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxy-2-nitrobenzaldehyde and L-alanine.
Condensation Reaction: The aldehyde group of 4,5-dimethoxy-2-nitrobenzaldehyde reacts with the amino group of L-alanine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzoic acid
- 3-acetoxy-2-methylbenzoic acid
- 2,4,6-tri-substituted-1,3,5-triazines
Uniqueness
(2S)-2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carboxyl groups. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14N2O6 |
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Molecular Weight |
270.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O6/c1-18-9-4-6(3-7(12)11(14)15)8(13(16)17)5-10(9)19-2/h4-5,7H,3,12H2,1-2H3,(H,14,15)/t7-/m0/s1 |
InChI Key |
UCRRYHDJELNHTQ-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
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